1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- typically involves the reaction of cyanuric chloride with diethylamine under controlled conditions. The reaction is carried out in a solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the reaction. The temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high purity and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: Known for its use in herbicides.
Propazine: Another triazine derivative used as a herbicide.
6-Methyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of fluorescent sensors.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-(diethylamino)ethyl)- stands out due to its unique diethylaminoethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114898-92-9 |
---|---|
Molecular Formula |
C9H18N6 |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-N-[2-(diethylamino)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H18N6/c1-3-15(4-2)6-5-11-9-13-7-12-8(10)14-9/h7H,3-6H2,1-2H3,(H3,10,11,12,13,14) |
InChI Key |
RCCVOUJDFJOJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC(=N1)N |
Origin of Product |
United States |
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